molecular formula C8H11NO2 B010784 1-Butan-2-ylpyrrole-2,5-dione CAS No. 102331-61-3

1-Butan-2-ylpyrrole-2,5-dione

Cat. No.: B010784
CAS No.: 102331-61-3
M. Wt: 153.18 g/mol
InChI Key: MWASMIDVYJKRKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butan-2-ylpyrrole-2,5-dione is a chemical compound characterized by a pyrrole-2,5-dione core structure. The pyrrole ring system is known for its biological activity and is a key component in many natural products and pharmaceuticals .

Scientific Research Applications

1-Butan-2-ylpyrrole-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of polymers and other materials due to its unique chemical properties.

Mechanism of Action

Mode of Action

The interaction of 1-Butan-2-ylpyrrole-2,5-dione with its targets can result in significant changes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of related compounds has been achieved under specific conditions . .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-Butan-2-ylpyrrole-2,5-dione are not fully understood yet. It is known that pyrrole-2,5-dione derivatives, a class to which this compound belongs, have a wide range of pharmacological properties, including anti-inflammatory and antimicrobial activities

Cellular Effects

The cellular effects of this compound are also not fully known. Related compounds have been shown to have significant effects on various types of cells and cellular processes . For example, 1H-pyrrole-2,5-dione-based small molecules have been shown to facilitate rapid endothelialization after vascular injury by generating mesenchymal stem cell-derived functional endothelial cells .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Related compounds have shown changes in their effects over time . For example, some pyrrole-2,5-dione derivatives have shown anti-inflammatory activity over time .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-studied. A related compound showed anxiolytic activity at low doses of 1/0.1 mg/kg in the light/dark box and the elevated plus-maze assay .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-known. Pyrrole-2,5-dione derivatives are known to interact with various enzymes and cofactors .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well-documented. The prediction of protein subcellular localization is of great relevance for proteomics research .

Preparation Methods

The synthesis of 1-Butan-2-ylpyrrole-2,5-dione typically involves the reaction of butan-2-one with maleic anhydride under specific conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the pyrrole-2,5-dione ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Butan-2-ylpyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols.

Comparison with Similar Compounds

1-Butan-2-ylpyrrole-2,5-dione can be compared with other similar compounds, such as:

    Pyrrole-2,5-dione: The parent compound, which shares the core structure but lacks the butan-2-yl substituent.

    N-substituted pyrroles: These compounds have various substituents on the nitrogen atom of the pyrrole ring, leading to different chemical and biological properties.

Properties

IUPAC Name

1-butan-2-ylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-6(2)9-7(10)4-5-8(9)11/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWASMIDVYJKRKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598597
Record name 1-(Butan-2-yl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102331-61-3
Record name 1-(Butan-2-yl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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